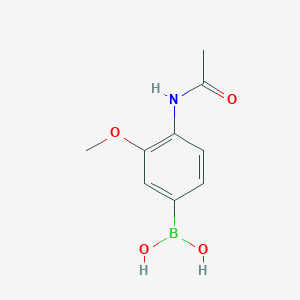

4-Acetamido-3-methoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Acetamido-3-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with acetamido and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH₃)₃), under low-temperature conditions to prevent over-alkylation .

Industrial Production Methods

Industrial production of boronic acids, including (4-acetamido-3-methoxyphenyl)boronic acid, often employs similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Acetamido-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by acids or bases.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, water) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products

Scientific Research Applications

(4-Acetamido-3-methoxyphenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Medicine: Explored for its role in the synthesis of biologically active compounds, including kinase inhibitors.

Industry: Utilized in the production of advanced materials and optoelectronic devices.

Mechanism of Action

The mechanism of action of (4-acetamido-3-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling . In biological systems, its mechanism as a protease inhibitor involves the reversible covalent binding to the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

(4-Methoxyphenyl)boronic acid: Similar structure but lacks the acetamido group.

(4-Acetamidophenyl)boronic acid: Similar structure but lacks the methoxy group.

Uniqueness

(4-Acetamido-3-methoxyphenyl)boronic acid is unique due to the presence of both acetamido and methoxy groups, which can influence its reactivity and binding properties in chemical and biological systems. This dual substitution pattern can enhance its utility in specific synthetic and medicinal applications compared to its analogs .

Biological Activity

4-Acetamido-3-methoxyphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12BNO3

- Molecular Weight : 209.01 g/mol

- CAS Number : 5720-07-0

This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications.

The biological activity of this compound primarily stems from its interaction with specific molecular targets:

-

Enzyme Inhibition :

- Boronic acids are known to inhibit serine proteases and other enzymes by binding to the active site. For instance, studies have shown that boronic acid derivatives can effectively inhibit β-lactamases, enzymes that confer antibiotic resistance in bacteria .

- The introduction of the acetamido and methoxy groups enhances its binding affinity and selectivity for certain targets, potentially improving its efficacy as an inhibitor.

-

Anticancer Activity :

- Research indicates that boronic acids can interfere with cellular processes such as apoptosis and cell cycle progression. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to specific structural features:

- Boronic Acid Moiety : Essential for enzyme inhibition and interaction with biological targets.

- Acetamido Group : Enhances solubility and may improve bioavailability.

- Methoxy Group : Contributes to hydrophobic interactions that stabilize binding to target proteins.

A series of SAR studies have indicated that modifications to these functional groups can significantly alter the compound's biological activity. For example, replacing the acetamido group with other substituents may lead to changes in inhibition potency against specific enzymes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Anticancer Efficacy :

In a study examining various boronic acid derivatives, this compound was found to induce significant G2/M phase arrest in MDA-MB-231 breast cancer cells, leading to reduced cell viability and migration . -

Inhibition of Biofilm Formation :

Another investigation highlighted the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by this pathogen .

Properties

Molecular Formula |

C9H12BNO4 |

|---|---|

Molecular Weight |

209.01 g/mol |

IUPAC Name |

(4-acetamido-3-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C9H12BNO4/c1-6(12)11-8-4-3-7(10(13)14)5-9(8)15-2/h3-5,13-14H,1-2H3,(H,11,12) |

InChI Key |

PZYTYORKBWJUKX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)NC(=O)C)OC)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.